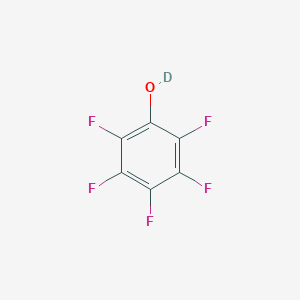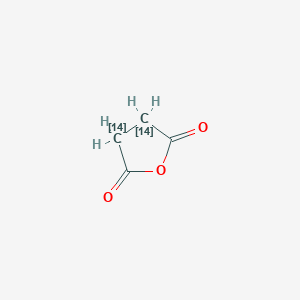
Difluorométhylènediphosphonate de tétraisopropyle
Vue d'ensemble
Description
Tetraisopropyl difluoromethylenediphosphonate (TIDP) is an organophosphonate compound used in the synthesis of a variety of organic compounds. It is a stable, light-sensitive, colorless solid that is soluble in organic solvents. TIDP is a versatile reagent used in a range of synthetic organic chemistry applications, including the synthesis of organic compounds, the preparation of organophosphates and the production of pharmaceuticals.
Applications De Recherche Scientifique
Préparation de composés AZT 5’-triphosphate
Le difluorométhylènediphosphonate de tétraisopropyle est utilisé dans la préparation de composés AZT 5’-triphosphate . Ces composés présentent des effets inhibiteurs sur la transcriptase inverse du VIH-1 . La transcriptase inverse est une enzyme que le VIH utilise pour se répliquer, et l’inhibition de cette enzyme est une stratégie clé dans le traitement de l’infection par le VIH.
Préparation de conjugués E2-bisphosphonates
Une autre application du this compound est la préparation de conjugués E2-bisphosphonates . Bien que l’utilisation spécifique de ces conjugués ne soit pas détaillée dans les sources, les bisphosphonates sont généralement utilisés en médecine pour traiter des affections comme l’ostéoporose et la maladie de Paget. Ils agissent en ralentissant les cellules qui décomposent les os, ce qui permet aux cellules qui construisent les os de travailler plus efficacement.
Safety and Hazards
Mécanisme D'action
Target of Action
Tetraisopropyl difluoromethylenediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, which are cells that resorb bone . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Mode of Action
The mode of action of bisphosphonates, including tetraisopropyl difluoromethylenediphosphonate, involves inhibiting osteoclastic bone resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
The biochemical pathways affected by bisphosphonates involve bone resorption and formation. In normal bone remodeling, bone resorption and formation are coupled. Changes in resorption drive formation, so when bone resorption decreases, bone formation also decreases .
Pharmacokinetics
Bisphosphonates in general have a similar pharmacokinetic profile . They have low oral bioavailability, distribute quickly to bone surfaces or are eliminated in urine, and have a long bone-surface half-life .
Result of Action
The result of the action of bisphosphonates is a decrease in bone resorption, leading to an overall increase in bone mass and strength . This can be beneficial in conditions such as osteoporosis, where bone resorption is abnormally high .
Propriétés
IUPAC Name |
2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWQCNFQZUTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28F2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471119 | |
| Record name | tetraisopropyl difluoromethylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78715-59-0 | |
| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78715-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tetraisopropyl difluoromethylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)


![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)







